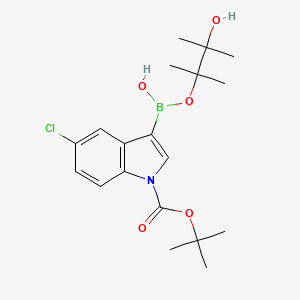
1-Boc-5-chloroindole-3-boronic acid,pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-chloroindole-3-boronic acid, pinacol ester is a versatile small molecule scaffold used in various fields of research and industry. It is known for its unique chemical structure, which includes a boronic acid group and a pinacol ester moiety. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester typically involves several stepsThe final step involves the esterification of the boronic acid with pinacol to form the pinacol ester .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .
Chemical Reactions Analysis
1-Boc-5-chloroindole-3-boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions to introduce different substituents.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically results in biaryl compounds .
Scientific Research Applications
1-Boc-5-chloroindole-3-boronic acid, pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The pinacol ester moiety provides stability and solubility, facilitating its use in different reaction conditions .
Comparison with Similar Compounds
1-Boc-5-chloroindole-3-boronic acid, pinacol ester can be compared with other boronic acid derivatives, such as:
1-Boc-indole-5-boronic acid pinacol ester: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
5-chloroindole-3-boronic acid: Lacks the Boc protection and pinacol ester, making it less stable and versatile.
The uniqueness of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester lies in its combination of functional groups, which provide both stability and reactivity, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C19H27BClNO5 |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C19H27BClNO5/c1-17(2,3)26-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20(25)27-19(6,7)18(4,5)24/h8-11,24-25H,1-7H3 |
InChI Key |
KAAHBSYXLZBEMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


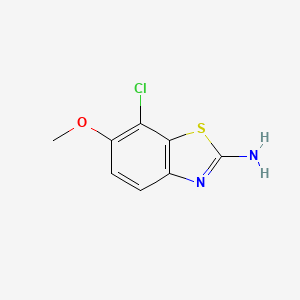

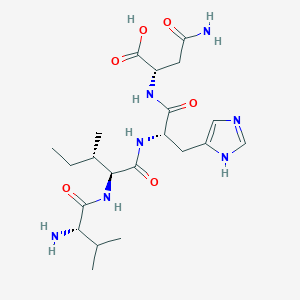
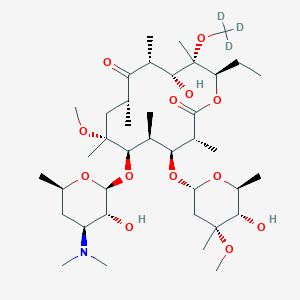
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
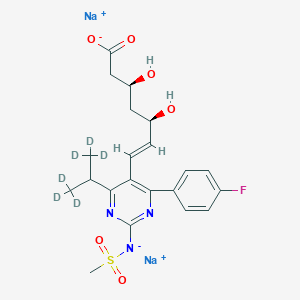

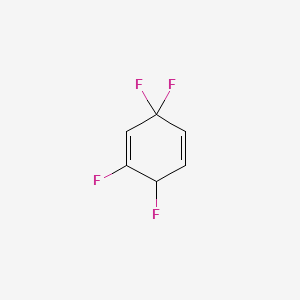
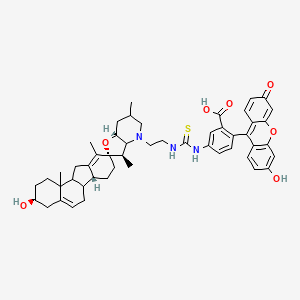
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
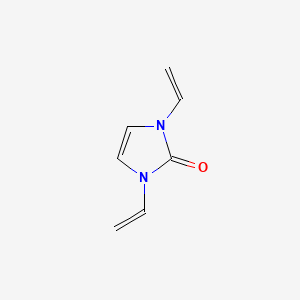

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
